molecular formula C27H23NO4 B2582793 7-(3,4-dimethylbenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 904451-18-9

7-(3,4-dimethylbenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2582793
CAS No.: 904451-18-9
M. Wt: 425.484
InChI Key: FKEQOROGWQMZRN-UHFFFAOYSA-N
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Description

This compound belongs to the [1,3]dioxolo[4,5-g]quinolin-8-one family, characterized by a fused bicyclic system comprising a quinolinone core and a 1,3-dioxole ring. The substitution at positions 5 and 7 distinguishes its structure:

  • 5-position: A 3-methylphenylmethyl substituent, contributing steric bulk and modulating electronic effects.

Its molecular formula is C₂₆H₂₃NO₄ (calculated based on structural analogs in ), with a molecular weight of ~413.47 g/mol. The compound’s stereoelectronic properties are influenced by the electron-withdrawing quinolinone carbonyl and electron-donating methyl groups .

Properties

IUPAC Name

7-(3,4-dimethylbenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO4/c1-16-5-4-6-19(9-16)13-28-14-22(26(29)20-8-7-17(2)18(3)10-20)27(30)21-11-24-25(12-23(21)28)32-15-31-24/h4-12,14H,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEQOROGWQMZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogs and their distinguishing features:

Compound Name Substituents (Position 5 & 7) Molecular Formula Molecular Weight (g/mol) Key Properties (logP, Solubility) Biological Activity (If Reported)
Target Compound 5: 3-methylphenylmethyl; 7: 3,4-dimethylbenzoyl C₂₆H₂₃NO₄ 413.47 logP: ~5.1 (estimated) Not reported in provided evidence
5-[(4-Methoxyphenyl)methyl]-7-(3,4-dimethylbenzoyl)-... () 5: 4-methoxyphenylmethyl C₂₆H₂₃NO₅ 429.47 Higher polarity due to methoxy N/A
5-[(3-Fluorophenyl)methyl]-7-(4-methylbenzoyl)-... () 5: 3-fluorophenylmethyl; 7: 4-methylbenzoyl C₂₅H₁₈FNO₄ 415.42 logP: 4.86; logSw: -4.63 Potential bioactivity (unverified)
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-... () 7: heteroaromatic pyridinyl substituent C₁₆H₈ClF₃N₂O₃ 368.70 Enhanced electrophilicity Not reported
8-Aryl-7,8-dihydro-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one derivatives () Variable aryl groups at position 8 ~C₂₀H₁₇NO₄ ~335–400 Solvent-free synthesis optimized Synthetic intermediates

Physicochemical and Electronic Properties

  • Electronic Effects: DFT studies on phenyl-substituted analogs () reveal that electron-donating groups (e.g., methyl) increase HOMO energy, enhancing nucleophilic reactivity. The 3,4-dimethylbenzoyl group may stabilize the quinolinone core via conjugation .

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